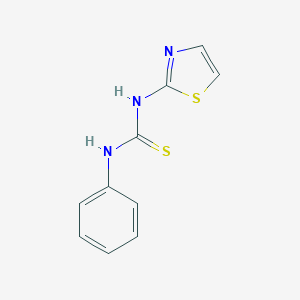

1-Phenyl-3-(2-thiazolyl)-2-thiourea

Description

Propriétés

IUPAC Name |

1-phenyl-3-(1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZZOZBWAZHCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164153 | |

| Record name | Phenylthiazolylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-16-7 | |

| Record name | 1-Phenyl-3-(2-thiazolyl)-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiazolylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-phenyl-N'-2-thiazolyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylthiazolylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(thiazol-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTHIAZOLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLB873BH59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTU) has been found to have diverse biological targets. It has been used to promote the multiplication of human melanocytes in vitro. Melanocytes are the primary cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes. PTU’s role in promoting melanocyte multiplication suggests it may have potential applications in dermatology.

Mode of Action

It is known that ptu and its analogs or mimetics interact with melanocytes to promote their multiplication. This interaction likely involves the modulation of cellular signaling pathways that regulate cell proliferation.

Pharmacokinetics

In vitro studies suggest that ptu can be effectively used to promote melanocyte multiplication, indicating that it may have good bioavailability at least in a laboratory setting.

Result of Action

The primary result of PTU’s action is the promotion of melanocyte multiplication in vitro. This suggests that PTU could potentially be used in therapies aimed at increasing melanin production, such as in the treatment of conditions like vitiligo, where there is a loss of skin pigmentation.

Action Environment

The efficacy and stability of PTU can be influenced by various environmental factors. For instance, the concentration of PTU used can affect its ability to promote melanocyte multiplication. Other factors, such as the presence of other compounds or variations in pH, could also potentially influence PTU’s action.

Analyse Biochimique

Biochemical Properties

1-Phenyl-3-(2-thiazolyl)-2-thiourea has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to promote the multiplication of human melanocytes in vitro

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to promote the multiplication of human melanocytes in vitro. This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Activité Biologique

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, melanogenesis inhibition, and antimicrobial properties. This article delves into the various aspects of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula : CHNS

Molecular Weight : 224.31 g/mol

PTTU is characterized by its thiourea moiety, which is known for its biological activity. The thiazole ring contributes to the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Neuroprotective Effects

PTTU has been shown to exert neuroprotective effects, particularly against neurodegenerative conditions induced by oxidative stress. A study demonstrated that PTTU administered intraperitoneally in mice significantly prevented the neurodegenerative actions associated with 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease . The compound's ability to inhibit dopamine β-hydroxylase plays a crucial role in its neuroprotective mechanism, as it reduces dopamine depletion in neuronal cells.

2. Inhibition of Melanogenesis

Research has indicated that PTTU inhibits melanogenesis in normal human epidermal melanocytes (NHEMs). The compound decreases melanin biosynthesis in a dose-dependent manner by inhibiting tyrosinase activity, a key enzyme involved in melanin production. PTTU treatment resulted in reduced protein levels of tyrosinase without affecting the mRNA expression levels, suggesting a post-translational mechanism involving ubiquitin-dependent proteasome degradation . This property positions PTTU as a potential agent for treating hyperpigmentation disorders.

3. Antimicrobial Activity

PTTU has also been investigated for its antimicrobial properties. Thiourea derivatives, including PTTU, have shown significant activity against various bacterial strains. For example, studies have reported that thioureas exhibit notable antibacterial effects against Staphylococcus aureus and other pathogens . The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as therapeutic agents against bacterial infections.

Research Findings and Case Studies

The mechanisms underlying the biological activities of PTTU are multifaceted:

- Neuroprotection : Inhibition of dopamine β-hydroxylase leads to reduced oxidative stress and neuronal damage.

- Melanogenesis Inhibition : PTTU accelerates the degradation of tyrosinase via the ubiquitin-proteasome pathway, thereby reducing melanin production.

- Antimicrobial Action : The thiourea scaffold enhances membrane permeability and interacts with bacterial enzymes, contributing to its antibacterial efficacy.

Applications De Recherche Scientifique

Neuroprotective Effects

PTTU has been identified as a dopamine β-hydroxylase inhibitor, which contributes to its neuroprotective properties. Studies indicate that it can protect against neurotoxic agents such as 6-hydroxydopamine, which is linked to neurodegenerative diseases. In particular, PTTU has shown efficacy in preventing neuronal degeneration in experimental models, highlighting its potential for treating conditions like Parkinson's disease .

Inhibition of Melanogenesis

Research has demonstrated that PTTU effectively inhibits melanin biosynthesis in human epidermal melanocytes. This property indicates its potential use as a depigmentation agent for treating hyperpigmentation disorders. The mechanism involves the inhibition of tyrosinase activity and stability, leading to reduced melanin production .

Antiallergy Activity

Thiourea derivatives, including PTTU, have been synthesized and evaluated for their antiallergy properties. These compounds exhibited significant potency in pharmacological evaluations, suggesting their potential as therapeutic agents for allergic conditions .

Ytterbium Ion-Selective Sensors

PTTU has been utilized in the development of ytterbium ion-selective sensors. This application underscores its relevance in analytical chemistry, where it aids in detecting specific ions in various samples .

Photometric Determination of Uranium(VI)

The compound has also been employed in methods for the photometric determination of uranium(VI), showcasing its utility in nuclear and environmental science .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with 2-aminothiazole. This process can be optimized through various conditions such as solvent choice and temperature to yield high-purity PTTU. The following table summarizes the structural features and biological activities associated with PTTU and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Phenyl group + thiazole moiety | Neuroprotective, inhibits melanogenesis |

| 2-Thiouracil | Similar thiourea structure | Antiviral properties; inhibits viral RNA synthesis |

| Benzothiazole derivatives | Benzene fused with thiazole | Various biological activities including antifungal |

Neuroprotection Research

In a study conducted by Kim et al. (2016), PTTU was shown to decrease melanin biosynthesis in normal human epidermal melanocytes (NHEMs) through dose-dependent mechanisms. The results indicated that the compound not only inhibited tyrosinase but also reduced protein levels associated with melanin production without affecting mRNA expression levels .

Antiallergy Efficacy

Hargrave et al. (1983) explored the antiallergy potential of thiourea derivatives, including PTTU. Their findings revealed that these compounds exhibit significant activity against allergy-related pathways, providing insights into their pharmacological evaluation .

Méthodes De Préparation

Reaction Conditions and Optimization

Reagents:

-

Phenyl isothiocyanate (1.0 equiv)

-

2-Aminothiazole (1.0 equiv)

-

Solvent: Anhydrous toluene or dichloromethane

-

Temperature: Room temperature (20–25°C)

Procedure:

-

Dissolve 2-aminothiazole (10.0 g, 98.0 mmol) in 100 mL of anhydrous toluene under nitrogen atmosphere.

-

Add phenyl isothiocyanate (13.2 g, 98.0 mmol) dropwise over 30 minutes.

-

Stir the mixture for 12–24 hours at room temperature.

-

Filter the precipitated product and wash with cold hexane.

-

Recrystallize from ethanol/water (3:1 v/v) to obtain light brown crystals.

Yield: 85–90%

Melting Point: 183–185°C (decomposition)

Key Considerations:

-

Solvent Choice: Toluene is preferred due to its non-polar nature, which facilitates product precipitation. Polar solvents like ethanol may delay crystallization.

-

Stoichiometry: A 1:1 molar ratio ensures minimal side products. Excess phenyl isothiocyanate may lead to bis-thiourea formation.

-

Purification: Recrystallization improves purity but reduces yield slightly (5–10% loss).

One-Pot Multicomponent Synthesis

Recent advances have explored one-pot methodologies to streamline synthesis. A three-component reaction involving phenyl isothiocyanate, 2-bromoacetophenone, and thiourea derivatives has been reported, though this method is less common for the target compound.

Reaction Pathway and Conditions

Reagents:

-

Phenyl isothiocyanate (1.0 equiv)

-

2-Bromoacetophenone (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Base: Potassium hydroxide (KOH)

-

Solvent: Dimethylformamide (DMF)

Procedure:

-

Combine 2-bromoacetophenone (10.0 g, 50.0 mmol), phenyl isothiocyanate (6.7 g, 50.0 mmol), and thiourea (4.6 g, 60.0 mmol) in 50 mL DMF.

-

Add KOH (2.8 g, 50.0 mmol) and heat at 60°C for 6 hours.

-

Quench the reaction with ice water and extract with ethyl acetate.

-

Dry the organic layer and evaporate under reduced pressure.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Yield: 70–75%

Purity: >90% (HPLC)

Advantages and Limitations:

-

Efficiency: Reduces steps compared to conventional methods.

-

Byproducts: Higher risk of thiazole ring oxidation, necessitating rigorous purification.

Characterization and Analytical Data

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Key Characterization Data:

-

IR (KBr): ν 3250 cm⁻¹ (N-H stretch), 1210 cm⁻¹ (C=S stretch).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.50 (m, 5H, Ar-H), 6.95 (s, 1H, thiazole-H), 10.2 (s, 1H, NH).

Purity Assessment:

Industrial-Scale Production Considerations

Scaling up synthesis necessitates modifications to ensure safety and cost-effectiveness:

Optimized Parameters for Batch Production:

Q & A

How does PTU inhibit pigmentation in zebrafish embryos, and what are the critical considerations for optimizing its concentration in developmental studies?

PTU is widely used to suppress melanogenesis in zebrafish models by inhibiting tyrosinase, a key enzyme in melanin synthesis. Methodologically, PTU is typically dissolved in embryo medium at concentrations ranging from 0.003% (w/v) to 0.2 mM , depending on experimental goals (e.g., preventing pigmentation for fluorescence imaging vs. long-term developmental assays) .

Key considerations include:

- Timing of exposure : PTU is most effective when added at 24 hours post-fertilization (hpf) to avoid early developmental toxicity.

- Concentration trade-offs : Lower concentrations (e.g., 0.003%) minimize off-target effects but may require prolonged exposure, while higher doses (0.2 mM) risk cytotoxicity .

- Validation : Melanin inhibition should be confirmed via microscopy, and embryo viability monitored using heartbeat or motility assays.

| Study | Concentration | Exposure Duration | Application |

|---|---|---|---|

| Zebrafish tumor xenograft | 0.2 mM | 24–48 h | Fluorescence imaging |

| Spinal neuron differentiation | 0.003% | Up to 42 hpf | Long-term developmental analysis |

What experimental protocols are recommended for using PTU to prevent melanization in biochemical extracts, and how does its presence affect downstream analyses?

In protein extraction workflows, PTU is added to homogenization buffers (e.g., PBS with 1 mg/mL PTU) to inhibit melanization during tissue processing, particularly in arthropod models like cockroaches .

Protocol steps:

Add PTU to extraction buffers at 1 mg/mL alongside reducing agents (e.g., 6 mmol/L 2-mercaptoethanol).

Incubate at 4°C overnight with gentle agitation.

Centrifuge and filter (0.2 µm) to remove particulates.

Downstream considerations:

- PTU may interfere with spectrophotometric assays (e.g., Bradford) due to residual absorbance; validate with alternative methods like SDS-PAGE.

- Endotoxin removal (e.g., Detoxi-Gel™) is critical if extracts are used in immunological studies .

In neuroprotection studies, what mechanisms underlie PTU's protective effects against neurotoxic agents like 6-hydroxydopamine?

PTU exhibits neuroprotective properties by scavenging reactive oxygen species (ROS) and chelating metal ions involved in oxidative stress. In a seminal study, PTU reduced 6-hydroxydopamine-induced sympathetic nerve terminal damage by 50–70% through:

- Inhibition of dopamine autoxidation, preventing ROS generation.

- Direct interaction with copper ions, blocking Fenton reaction-driven hydroxyl radical formation .

Methodological insights:

- Dose-response curves (0.1–1 mM PTU) are critical to balance efficacy and cytotoxicity.

- Combine with HPLC-based quantification of dopamine metabolites to validate protection mechanisms.

How does the tautomeric behavior of PTU influence its coordination chemistry in metal complexes, and what analytical techniques are essential for characterizing such structural changes?

PTU undergoes tautomeric conversion from thiourea to isothiourea upon coordination with metals like tellurium, altering its donor atom geometry (S vs. N). This shift enhances ligand flexibility in forming hypervalent complexes .

Analytical workflow:

X-ray crystallography : Resolves tautomeric states (e.g., Te–S bond length = 2.548 Å in the tellurium complex).

FT-IR spectroscopy : Identifies ν(N–H) and ν(C=S) vibrations to track tautomerism.

NMR : Monitors proton transfer to the thiazolyl ring (e.g., disappearance of NH signals).

Implications : Tautomerism impacts complex stability and reactivity, guiding ligand design for catalysis or materials science.

What are the best practices for validating the purity and stability of PTU in long-term storage, and which analytical methods are most reliable for assessing its degradation products?

PTU is prone to hydrolysis under humid conditions, forming phenylurea derivatives.

Storage recommendations:

- Store at –20°C in airtight, desiccated containers.

- Avoid exposure to light or acidic/basic conditions.

Analytical validation:

- HPLC-MS : Detects degradation products (e.g., m/z shifts corresponding to urea formation).

- TGA/DSC : Monitors thermal stability and moisture content.

- 1H NMR : Tracks NH proton integrity as a marker of thiourea group preservation.

How can researchers reconcile discrepancies in PTU's reported cytotoxicity thresholds across different model systems?

Cytotoxicity varies by organism (e.g., zebrafish vs. mammalian cell lines) due to differences in metabolic pathways and PTU uptake.

Mitigation strategies:

- Perform pilot dose-response assays (e.g., 0.01–1 mM) in each model.

- Use viability markers like ATP quantification or live/dead staining.

- Cross-validate with alternative melanin inhibitors (e.g., kojic acid) to isolate PTU-specific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.